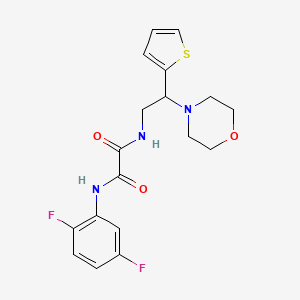

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as Difopein, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.

Applications De Recherche Scientifique

Modulation of Potassium Channels and Migraine Models

Compounds featuring morpholine and difluorophenyl groups have been explored for their biological activity, particularly in the modulation of potassium channels. For example, morpholinylphenyl derivatives have shown significant activity in rat models of migraine by acting as KCNQ2 potassium channel openers, indicating potential applications in neuroscience and the development of novel migraine therapeutics (Yong-Jin Wu et al., 2003).

Ionic Liquids and Material Science

N-Alkyl- and N-fluoroalkyl-substituted morpholine derivatives have been synthesized and characterized for their potential as ionic liquids and materials with unique thermal and physical properties. Such compounds have applications in material science, particularly where the properties of ionic liquids are leveraged for solvents, electrolytes, and in the development of novel materials with tailored thermal stabilities (Jinwi Kim et al., 2004).

Neurokinin-1 Receptor Antagonism

Derivatives incorporating fluoroaryl and morpholine functionalities have been investigated for their action as neurokinin-1 receptor antagonists, showing effectiveness in pre-clinical models relevant to emesis and depression. This suggests the potential use of such compounds in the development of treatments for psychiatric and gastrointestinal disorders (Timothy Harrison et al., 2001).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach for the production of oxalamides from nitroaryl compounds has been developed, highlighting the versatility of oxalamide derivatives in organic synthesis. This research points towards applications in pharmaceutical and material sciences, where oxalamide functionalities contribute to the properties of final products (V. Mamedov et al., 2016).

Catalysis and Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the amidation of (hetero)aryl chlorides, demonstrating the role of oxalamide derivatives in facilitating organic transformations. This catalytic activity is crucial for developing pharmaceuticals and complex organic molecules, illustrating the broad applicability of such compounds in chemistry (Subhadip De et al., 2017).

Propriétés

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-12-3-4-13(20)14(10-12)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQLWAAKWZOFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)